3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol

Descripción general

Descripción

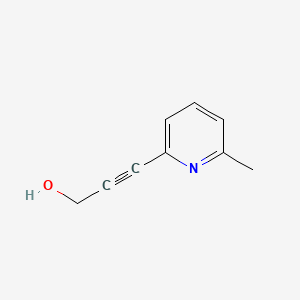

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It features a pyridine ring substituted with a methyl group at the 6-position and a prop-2-yn-1-ol group at the 3-position. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-(6-Methylpyridin-2-yl)prop-2-ynal or 3-(6-Methylpyridin-2-yl)prop-2-ynoic acid.

Reduction: Formation of 3-(6-Methylpyridin-2-yl)prop-2-en-1-ol or 3-(6-Methylpyridin-2-yl)propan-1-ol.

Substitution: Formation of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-chloride or 3-(6-Methylpyridin-2-yl)prop-2-yn-1-bromide.

Aplicaciones Científicas De Investigación

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mecanismo De Acción

The mechanism of action of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. Additionally, the pyridine ring can participate in coordination chemistry, binding to metal ions and influencing enzymatic activities .

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure with a methoxy group instead of a methyl group.

3-(6-Methylpyridin-2-yl)propan-1-ol: Similar structure but with a saturated propanol group instead of an alkyne.

Uniqueness

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is unique due to its combination of a pyridine ring, an alkyne group, and a hydroxyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .

Actividad Biológica

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a pyridine ring, an alkyne group, and a hydroxyl group. These features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular framework allows it to participate in various chemical reactions, such as oxidation and substitution, which can modify its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that this compound has promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

The compound's effectiveness against these strains suggests that it could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanisms involved include:

- Covalent Bond Formation : The alkyne group can undergo cycloaddition reactions with biological macromolecules, forming covalent bonds that may disrupt normal cellular functions.

- Enzymatic Interaction : The pyridine ring may coordinate with metal ions in enzymes, altering their activity and potentially leading to cancer cell death.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. This interaction can lead to:

- Inhibition of ATP Synthase : Similar compounds have been shown to inhibit ATP synthase in Mycobacterium tuberculosis, suggesting a potential pathway for this compound as well .

Comparative Studies

When compared with structurally similar compounds, such as 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol and 3-(6-Methylpyridin-2-yl)propan-1-ol, this compound demonstrates unique reactivity due to the combination of functional groups present. This uniqueness may contribute to its enhanced biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine-based compounds for their antibacterial and anticancer activities. In vitro assays indicated that certain modifications to the pyridine ring significantly enhanced the efficacy of these compounds against specific bacterial strains and cancer cell lines .

Propiedades

IUPAC Name |

3-(6-methylpyridin-2-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSGDUAHBSTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281775 | |

| Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-78-6 | |

| Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.